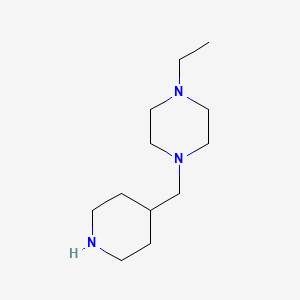

1-乙基-4-(哌啶-4-基甲基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-Ethyl-4-(piperidin-4-ylmethyl)piperazine" is a derivative of piperazine, a chemical structure that is commonly modified to create various pharmaceutical agents. Piperazine derivatives are known for their wide range of biological activities, including anti-acetylcholinesterase, antimicrobial, and analgesic properties, as well as their potential as enzyme inhibitors and receptor antagonists .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions that can include cyclo condensation, aminolysis, and reactions with various catalysts. For instance, a four-component cyclo condensation was used to synthesize novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which were then characterized by spectral studies . Another example is the synthesis of 1,4-piperazine-2,5-dione derivatives, which was achieved over six steps from a specific carboxylate .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized using techniques such as single-crystal X-ray analysis, which can reveal polymorphic crystalline forms and hydrogen-bonding networks . For example, the crystal structure of a novel RORc inhibitor, a polysubstituted piperidone, was determined and showed dominant intra and intermolecular interactions . Similarly, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid was analyzed, revealing the conformation of the piperazine ring and the dihedral angles with the benzene ring .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including those that lead to the formation of bioactive compounds. For example, the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid produced 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid . Additionally, the synthesis of piperazine derivatives can involve the connection of substituted piperazine with other active groups, such as guanidyl or hydroxyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and the substituents on the piperazine ring. These properties can be studied using various spectroscopic techniques, including IR, NMR, and mass spectrometry . The introduction of specific substituents can dramatically enhance the activity of these compounds, as seen in the case of anti-acetylcholinesterase activity . Furthermore, the introduction of fluorine-substituted tert-butoxycarbonyl groups has been shown to produce potent enzyme inhibitory activities .

科学研究应用

药物化学和药物开发

1-乙基-4-(哌啶-4-基甲基)哌嗪是哌嗪的衍生物,哌嗪是一种含氮六元杂环化合物。哌嗪基团是许多众所周知药物的重要组成部分,具有各种治疗用途。这些药物包括抗精神病药、抗组胺药、抗心绞痛药、抗抑郁药、抗癌药、抗病毒药、心脏保护药、抗炎药和影像剂。对哌嗪核的修改可使结果分子的药用潜力产生明显差异,为新治疗方案的开发铺平道路(Rathi et al., 2016)。

抗分枝杆菌应用

含有哌嗪结构的化合物,包括1-乙基-4-(哌啶-4-基甲基)哌嗪,据报道显示对结核分枝杆菌(MTB)具有潜在活性,包括多药耐药(MDR)和极端耐药(XDR)菌株。哌嗪基团在抗分枝杆菌化合物中起着至关重要的作用。这一作用对于强效基于哌嗪的抗结核病分子的设计、合理性和构效关系(SAR)至关重要(Girase et al., 2020)。

抗抑郁药中的药效团

哌嗪结构在许多上市抗抑郁药中很常见,表明其在增强中枢神经系统(CNS)应用的药代动力学特性方面的重要性。该基团在这些药物的特异性结合构象中的作用值得注意,其对新型抗抑郁化合物的设计和开发的影响已成为重要研究和构效关系(SAR)研究的主题(Kumar et al., 2021)。

在药物代谢中的作用

哌嗪衍生物,包括1-乙基-4-(哌啶-4-基甲基)哌嗪,已知会经历广泛代谢,CYP3A4依赖的N-去烷基化导致1-芳基哌嗪的形成。这些代谢物以多种血清素受体相关效应而闻名,在组织中广泛分布,并通过CYP2D6依赖的氧化反应转化为羟基化合物,然后以共轭物形式排泄(Caccia, 2007)。

治疗研究和创新

通过其哌嗪组分,1-乙基-4-(哌啶-4-基甲基)哌嗪参与了许多涵盖不同治疗活动的研究,包括抗心律失常、局部麻醉、抗肿瘤、抗微生物、抗病毒、抗真菌、抗炎活性和对中枢神经系统的作用。哌嗪的新衍生物在这些医学领域尤其引人关注,因为它们通过影响离子通道具有膜稳定作用。实验数据表明,在各个医学领域创造药物的未来充满希望(Khaiitova et al., 2022)。

安全和危害

作用机制

Mode of Action

Environmental conditions and pharmacokinetic properties also play a crucial role in its overall action . If you have any more specific questions or need additional information, feel free to ask! 😊

生化分析

Biochemical Properties

1-Ethyl-4-(piperidin-4-ylmethyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to specific sites on enzymes or proteins, which can alter their activity. For example, this compound may act as an inhibitor or activator of certain enzymes, thereby influencing the rate of biochemical reactions .

Cellular Effects

The effects of 1-Ethyl-4-(piperidin-4-ylmethyl)piperazine on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic pathways . These effects can result in alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 1-Ethyl-4-(piperidin-4-ylmethyl)piperazine exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their activity, which in turn affects downstream biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethyl-4-(piperidin-4-ylmethyl)piperazine can change over time. The stability and degradation of the compound are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-Ethyl-4-(piperidin-4-ylmethyl)piperazine vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. At very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research studies .

Metabolic Pathways

1-Ethyl-4-(piperidin-4-ylmethyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. These interactions can influence metabolic flux and alter the levels of metabolites within cells. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of 1-Ethyl-4-(piperidin-4-ylmethyl)piperazine within cells and tissues are critical for its function. The compound may be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

1-Ethyl-4-(piperidin-4-ylmethyl)piperazine exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for the compound’s activity and function, as it ensures that the compound interacts with the appropriate biomolecules in the correct cellular context .

属性

IUPAC Name |

1-ethyl-4-(piperidin-4-ylmethyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c1-2-14-7-9-15(10-8-14)11-12-3-5-13-6-4-12/h12-13H,2-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPNLLWZWMVFOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Benzyl(methyl)amino]isonicotinic acid](/img/structure/B1322594.png)